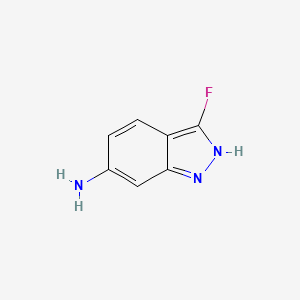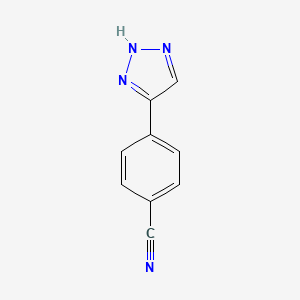
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
作用機序
The mechanism of action of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid methyl ester
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid ethyl ester
Uniqueness
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(E)-3-(1-phenylmethoxycarbonylpiperidin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,18,19)/b7-6+ |
InChIキー |
MQDCGTJPBJDVRA-VOTSOKGWSA-N |
異性体SMILES |
C1CN(CCC1/C=C/C(=O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CCC1C=CC(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)





